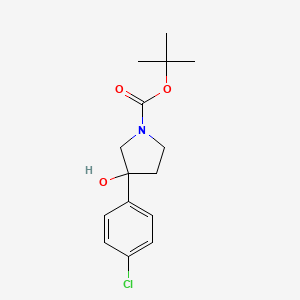

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The compound crystallizes in the orthorhombic crystal system with space group Pbca. Intermolecular N–H···N hydrogen bonds stabilize the structure. Density functional theory (DFT) calculations provide insights into the electronic structure .

Chemical Reactions Analysis

- Inhibitory Activity : The compound significantly inhibits Jack bean urease (IC₅₀ value of 0.21 ± 0.2 μM, 100-fold higher than standard) .

- Antioxidant Property : It exhibits promising antioxidant activity (IC₅₀ value of 0.45 μg/mL against DPPH) .

- Cytotoxicity : LD₅₀ is 0.5 μg/mL in brine shrimp lethality bioassay .

- DNA Interaction : The compound interacts with DNA via intercalation (Kb; 1.605 × 10³ M⁻¹) .

Wissenschaftliche Forschungsanwendungen

Chemical Transformations

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate and its derivatives have been a focal point in various chemical transformations. For instance, an alkoxide anion triggered tert-butyloxycarbonyl (Boc) group migration mechanism was identified, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This compound's derivatives also show reactivity with L-selectride in anhydrous tetrahydrofuran, yielding certain isomers in quantitative yield (Boev et al., 2015).

Synthesis and Crystal Structure

A notable aspect of this compound involves its synthesis and crystal structure analysis. Research shows that its derivatives play a significant role in synthesizing novel compounds like protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011). The crystal structure of certain derivatives, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, has been determined, highlighting the compound's utility in structural chemistry (Zou Xia, 2001).

Applications in Organic Synthesis

This compound has been instrumental in various organic synthesis processes. Its application in the stereoselective synthesis of piperidine derivatives and functional anti- and syn-3,5-dihydroxyesters exemplifies its versatility in organic chemistry (Moskalenko & Boev, 2014), (Scheffler et al., 2002).

Enzyme-catalyzed Kinetic Resolution

In biochemical research, the compound has been utilized in the enzyme-catalyzed kinetic resolution of certain enantiomers, demonstrating its potential in chiral chemistry (Faigl et al., 2013).

Intermediary Role in Natural Product Synthesis

It serves as a key intermediate in synthesizing compounds like Biotin, a water-soluble vitamin crucial for metabolic processes. This illustrates the compound's significance in natural product synthesis (Qin et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-14(2,3)20-13(18)17-9-8-15(19,10-17)11-4-6-12(16)7-5-11/h4-7,19H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAPPWPHZGKHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B3125353.png)

![4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3125361.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B3125381.png)

![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)

![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)